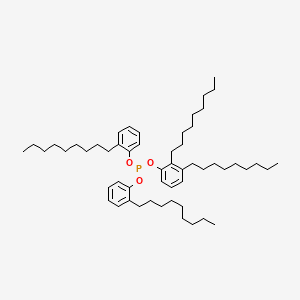
Dinonylphenyl bis(nonylphenyl) phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinonylphenyl bis(nonylphenyl) phosphite is a chemical compound with the molecular formula C54H87O3P and a molecular weight of 815.24 g/mol . . This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of dinonylphenyl bis(nonylphenyl) phosphite involves the reaction of nonylphenol with phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally involve similar reaction pathways and conditions .
Analyse Des Réactions Chimiques
Dinonylphenyl bis(nonylphenyl) phosphite undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphates.
Substitution: It can undergo substitution reactions where the nonylphenyl groups are replaced by other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphorous acid and nonylphenol.
Common reagents used in these reactions include oxidizing agents, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dinonylphenyl bis(nonylphenyl) phosphite is utilized in various scientific research applications, including:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing.
Biology: It has applications in the study of enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is widely used as an antioxidant in the production of plastics and rubber.
Mécanisme D'action
The mechanism of action of dinonylphenyl bis(nonylphenyl) phosphite involves its ability to act as an antioxidant. It inhibits the oxidation of polymers by scavenging free radicals, thereby preventing the degradation of the material. The molecular targets include reactive oxygen species and other free radicals .
Comparaison Avec Des Composés Similaires
Dinonylphenyl bis(nonylphenyl) phosphite can be compared with other similar compounds such as:
Tris(nonylphenyl) phosphite: Similar in structure but with three nonylphenyl groups.
Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite: Another phosphite compound used as an antioxidant in polymers.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct antioxidant properties and stability .
Propriétés
Numéro CAS |
54771-30-1 |
|---|---|
Formule moléculaire |
C54H87O3P |
Poids moléculaire |
815.2 g/mol |
Nom IUPAC |
[2,3-di(nonyl)phenyl] bis(2-nonylphenyl) phosphite |
InChI |
InChI=1S/C54H87O3P/c1-5-9-13-17-21-25-29-38-48-43-37-47-54(51(48)44-32-28-24-20-16-12-8-4)57-58(55-52-45-35-33-41-49(52)39-30-26-22-18-14-10-6-2)56-53-46-36-34-42-50(53)40-31-27-23-19-15-11-7-3/h33-37,41-43,45-47H,5-32,38-40,44H2,1-4H3 |
Clé InChI |
OZFFDSIESCRZEA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=C(C(=CC=C1)OP(OC2=CC=CC=C2CCCCCCCCC)OC3=CC=CC=C3CCCCCCCCC)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


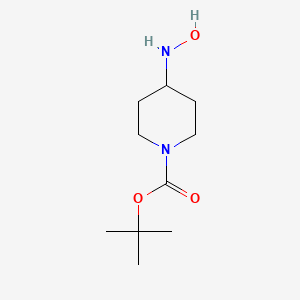
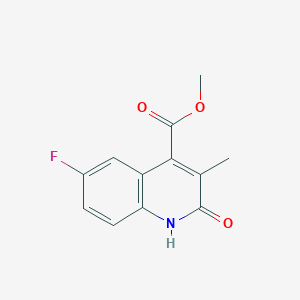
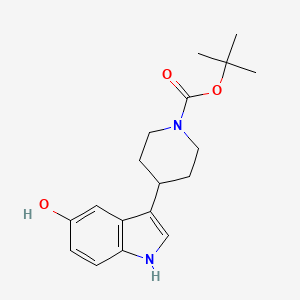
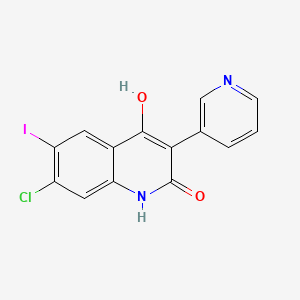
![3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline](/img/structure/B13876255.png)
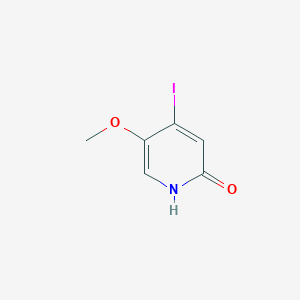
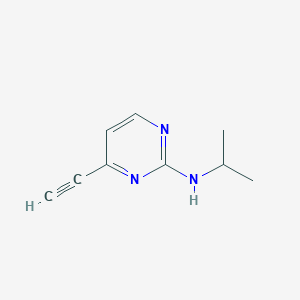
![3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid](/img/structure/B13876262.png)
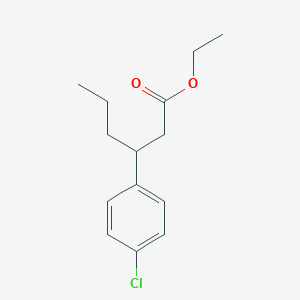
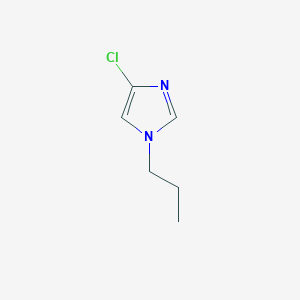
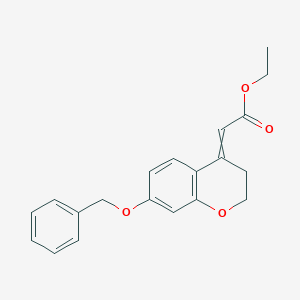
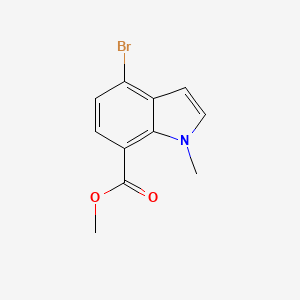
![4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid](/img/structure/B13876302.png)
![[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13876307.png)
